

Application Notes: In Situ Hybridization with **Biotin-16-UTP** Labeled Probes

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Compound of Interest

Compound Name: *Biotin-16-UTP*

Cat. No.: *B12854216*

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Introduction

In situ hybridization (ISH) is a powerful technique used to localize specific DNA or RNA sequences within the context of tissue sections or whole organisms.[1][2] This method relies on the hybridization of a labeled nucleic acid probe to its complementary target sequence within the cell. The use of non-radioactive probes, such as those labeled with biotin, has become widespread due to safety, stability, and ease of use.[3][4][5][6] **Biotin-16-UTP** is an analog of uridine triphosphate that can be incorporated into RNA probes during in vitro transcription.[7][8][9] The biotin moiety serves as a high-affinity tag that can be detected using streptavidin conjugated to an enzyme or fluorophore, enabling visualization of the target sequence.[4][6][8]

Principle of the Method

The fundamental principle of in situ hybridization involves the specific annealing of a labeled probe to a target nucleic acid sequence. The process begins with the preparation of the biological sample to ensure the preservation of morphology and accessibility of the target sequence. This is followed by the hybridization of a **Biotin-16-UTP** labeled RNA probe to the target mRNA within the cells. Post-hybridization washes are critical to remove non-specifically bound probes, thereby reducing background signal. The biotinylated probe is then detected by incubating the sample with a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase or streptavidin-horseradish peroxidase). Finally, a chromogenic substrate is added, which is converted by the enzyme into a colored precipitate at the site of hybridization,

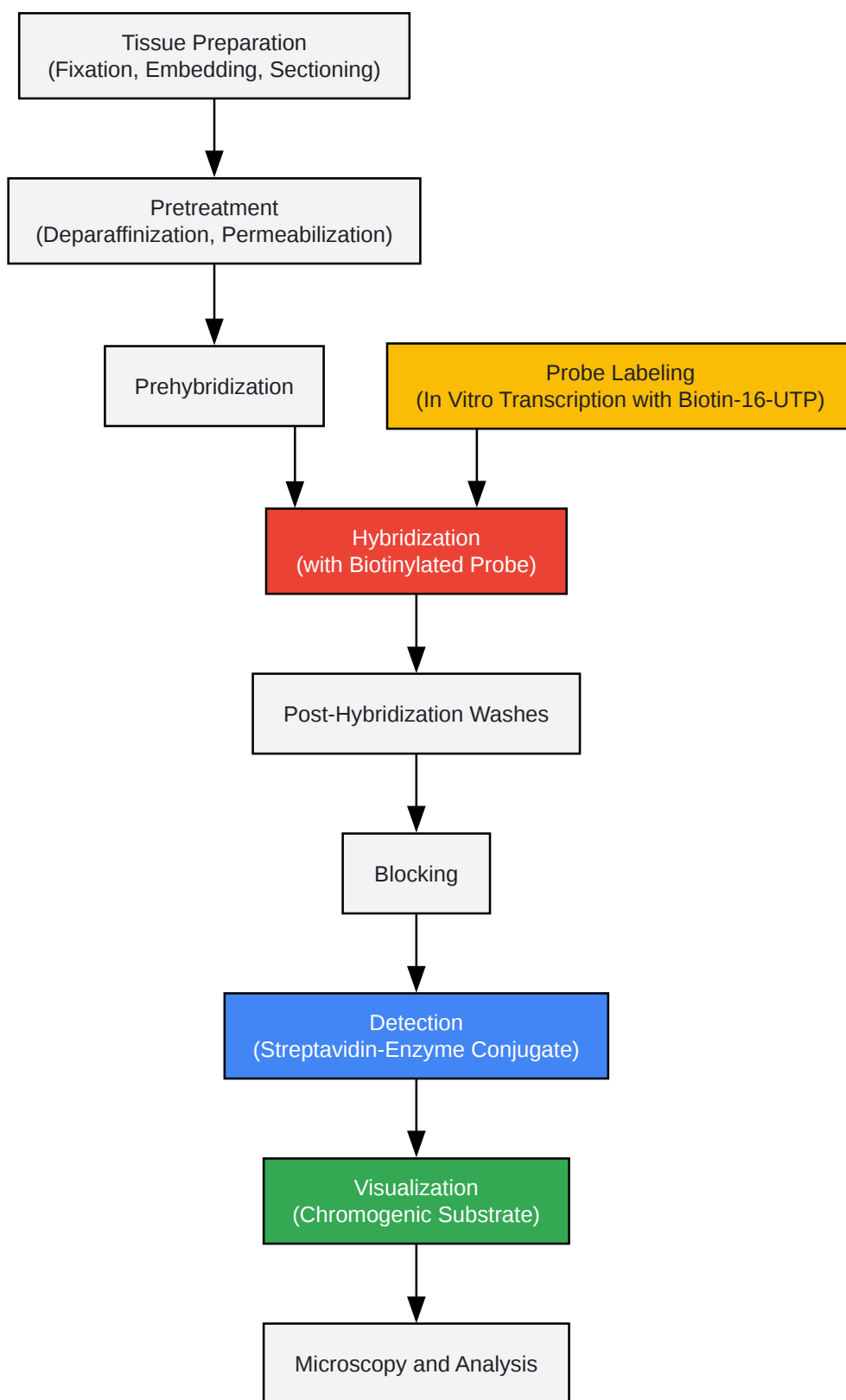
allowing for visualization under a microscope.[4][10] The strong interaction between biotin and streptavidin ($K_d \approx 10^{-15}$ M) provides a highly specific and sensitive detection system.[6][8][9]

Applications in Research and Drug Development

The ability to visualize gene expression patterns within a morphological context makes ISH an invaluable tool for researchers, scientists, and drug development professionals. Key applications include:

- **Gene Expression Analysis:** Determining the spatial and temporal expression patterns of specific genes in tissues and organs.
- **Developmental Biology:** Studying the role of genes in embryonic development and cellular differentiation.
- **Neuroscience:** Mapping the expression of neurotransmitter-related genes in the brain.
- **Oncology:** Identifying biomarkers for cancer diagnosis and prognosis, and evaluating the efficacy of therapeutic agents.
- **Infectious Disease Research:** Detecting viral or bacterial nucleic acids in infected tissues.

Experimental Workflow Overview



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Caption: A flowchart illustrating the major steps of an in situ hybridization experiment.

Detailed Protocol: In Situ Hybridization Using Biotin-16-UTP Labeled RNA Probes

This protocol provides a comprehensive methodology for the detection of mRNA in formalin-fixed, paraffin-embedded (FFPE) tissue sections using a **Biotin-16-UTP** labeled RNA probe.

I. Probe Labeling by In Vitro Transcription

This section describes the synthesis of a biotin-labeled single-stranded RNA probe.

Materials:

- Linearized plasmid DNA template (1 µg) containing the target sequence downstream of a T7, SP6, or T3 promoter.
- RNA Polymerase (T7, SP6, or T3, corresponding to the promoter).
- 10x Transcription Buffer.
- Biotin RNA Labeling Mix (or individual NTPs and **Biotin-16-UTP**).
- RNase-free DNase I.
- RNase-free water.

Procedure:

- Assemble the following reaction components at room temperature in a sterile, RNase-free microcentrifuge tube.^[7]
 - Linearized template DNA: 1 µg
 - 10x Transcription Buffer: 2 µL
 - Biotin RNA Labeling Mix: 2 µL
 - RNA Polymerase: 2 µL

- RNase-free water: to a final volume of 20 μ L
- Mix gently and incubate at 37°C for 2-4 hours.[\[7\]](#)[\[11\]](#)
- To remove the DNA template, add 1 μ L of RNase-free DNase I and incubate at 37°C for 15 minutes.[\[7\]](#)
- Purify the RNA probe using a spin column or lithium chloride precipitation.[\[7\]](#)
- Assess probe integrity and yield using gel electrophoresis. The optimal probe size for ISH is generally between 300 and 600 base pairs.[\[7\]](#)[\[12\]](#)

II. Tissue Section Preparation and Pretreatment

Materials:

- FFPE tissue sections on coated slides.
- Xylene.
- Ethanol (100%, 95%, 70%).
- Phosphate-buffered saline (PBS).
- Proteinase K.
- 0.1 M Triethanolamine.
- Acetic anhydride.

Procedure:

- Deparaffinization and Rehydration:
 - Immerse slides in xylene: 2 x 10 minutes.
 - Immerse in 100% ethanol: 2 x 5 minutes.
 - Immerse in 95% ethanol: 1 x 5 minutes.

- Immerse in 70% ethanol: 1 x 5 minutes.
- Rinse in distilled water.
- Permeabilization:
 - Incubate slides in Proteinase K solution (e.g., 20 µg/mL in PBS) at 37°C for 10-30 minutes.[\[8\]](#) The optimal time depends on the tissue type.
 - Wash in PBS: 2 x 5 minutes.[\[8\]](#)
- Acetylation:
 - Place slides in 0.1 M triethanolamine.
 - Add acetic anhydride and stir for 10 minutes. This step helps to reduce non-specific binding.[\[13\]](#)
 - Wash in 2x SSC: 2 x 5 minutes.[\[13\]](#)
- Dehydration:
 - Dehydrate slides through an ethanol series (70%, 95%): 5 minutes each.[\[13\]](#)
 - Air dry the slides.

III. Hybridization

Materials:

- Hybridization buffer (e.g., containing 50% formamide, 10% dextran sulfate, 2x SSC).
- Biotin-labeled RNA probe.

Procedure:

- Prehybridization:

- Incubate slides in hybridization buffer without the probe for 1-2 hours at the hybridization temperature (e.g., 42-58°C).[8][13]
- Hybridization:
 - Dilute the biotin-labeled probe in hybridization buffer to the desired concentration (e.g., 100-500 ng/mL).[8]
 - Denature the probe by heating at 95°C for 5 minutes, then immediately place on ice.[8]
 - Apply the hybridization solution with the probe to the tissue section.
 - Cover with a coverslip, avoiding air bubbles, and seal to prevent evaporation.[13]
 - Incubate in a humidified chamber at 42-58°C for 12-18 hours (overnight).[13]

IV. Post-Hybridization Washes and Detection

Materials:

- Saline-sodium citrate (SSC) buffer (2x, 1x, 0.5x).
- Blocking solution (e.g., 1% BSA in PBS).
- Streptavidin-Alkaline Phosphatase (AP) conjugate.
- NBT/BCIP substrate solution.

Procedure:

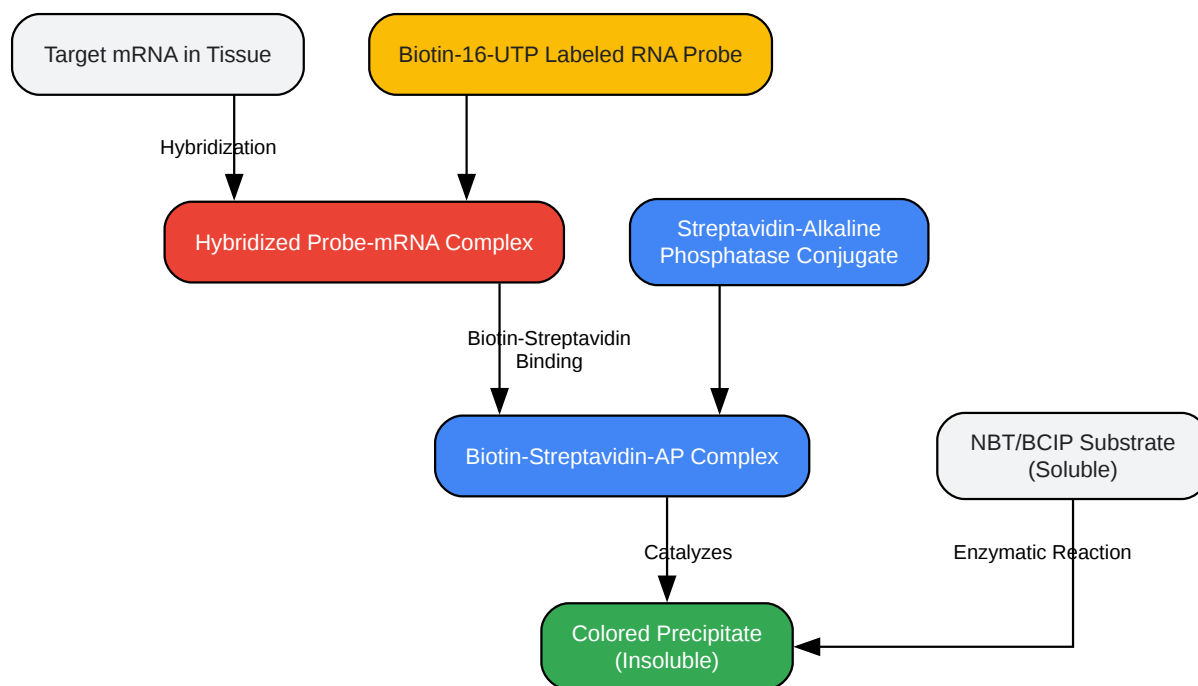
- Post-Hybridization Washes:
 - Carefully remove the coverslip.
 - Wash in 2x SSC at the hybridization temperature: 2 x 15 minutes.[8]
 - Wash in 1x SSC at the hybridization temperature: 1 x 15 minutes.[8]
 - Wash in 0.5x SSC at room temperature: 1 x 10 minutes.[8]

- Detection:
 - Wash slides in PBS: 1 x 5 minutes.[8]
 - Incubate in blocking solution for 30 minutes at room temperature.[8]
 - Incubate with Streptavidin-AP conjugate diluted in blocking solution for 1 hour at room temperature.[8]
 - Wash in PBS: 3 x 5 minutes.[8]
- Visualization:
 - Incubate slides in NBT/BCIP substrate solution in the dark until the desired color intensity develops (typically 15 minutes to several hours).[4][8]
 - Stop the color development by rinsing with distilled water.[8]
- Counterstaining and Mounting:
 - (Optional) Counterstain with a suitable nuclear stain (e.g., Nuclear Fast Red).
 - Dehydrate through an ethanol series, clear in xylene, and mount with a permanent mounting medium.

Quantitative Data Summary

Parameter	Range/Value	Purpose	Reference
Probe Labeling			
Biotin-16-UTP/UTP Ratio	20-35% substitution	Balances labeling efficiency and hybridization	[9][14]
Optimal Probe Size	300-600 bp	Ensures efficient tissue penetration and specific hybridization	[7][12]
Pretreatment			
Proteinase K Concentration	1-20 µg/mL	Permeabilizes tissue for probe entry	[8][15]
Proteinase K Incubation	10-30 min at 37°C	Optimal digestion without compromising morphology	[8]
Hybridization			
Probe Concentration	100-1000 ng/mL	Affects signal intensity and background	[8][15]
Hybridization Temperature	37-65°C	Influences the stringency of hybridization	[8]
Hybridization Time	12-18 hours (overnight)	Allows for sufficient probe-target annealing	[13]
Post-Hybridization Washes			
High Stringency Wash	2x SSC at hybridization temp.	Removes non-specifically bound probe	[8][13]
Low Stringency Wash	0.5x SSC at room temp.	Removes residual salt before detection	[8]

Signaling Pathway for Detection



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Caption: The detection pathway for biotinylated probes in ISH.

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